molecular formula C9H13NOS B7501062 N,N-dimethyl-3-thiophen-3-ylpropanamide

N,N-dimethyl-3-thiophen-3-ylpropanamide

Cat. No. B7501062
M. Wt: 183.27 g/mol
InChI Key: YPSXKAFJCNTNKT-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-thiophen-3-ylpropanamide, also known as DTPA, is a chemical compound that belongs to the class of thiophene derivatives. DTPA has been widely used in scientific research due to its unique chemical properties and potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-thiophen-3-ylpropanamide is not well understood, but it is believed to be related to its ability to interact with various biological targets, such as enzymes and receptors. N,N-dimethyl-3-thiophen-3-ylpropanamide has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important targets for the treatment of Alzheimer's disease.
Biochemical and physiological effects:
N,N-dimethyl-3-thiophen-3-ylpropanamide has been shown to exhibit several biochemical and physiological effects, including potent inhibitory activity against several enzymes, such as acetylcholinesterase and butyrylcholinesterase. N,N-dimethyl-3-thiophen-3-ylpropanamide has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-dimethyl-3-thiophen-3-ylpropanamide in lab experiments is its unique chemical properties, which make it a versatile building block for the synthesis of various biologically active compounds. However, one of the main limitations of using N,N-dimethyl-3-thiophen-3-ylpropanamide is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of N,N-dimethyl-3-thiophen-3-ylpropanamide in scientific research, including the development of new synthetic methods for the preparation of N,N-dimethyl-3-thiophen-3-ylpropanamide and its derivatives, the investigation of its potential applications in the development of new antimicrobial agents, and the exploration of its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.
In conclusion, N,N-dimethyl-3-thiophen-3-ylpropanamide is a unique chemical compound that has been widely used in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.

Synthesis Methods

The synthesis of N,N-dimethyl-3-thiophen-3-ylpropanamide can be achieved through several methods, including the reaction of 3-thiophenecarboxylic acid with N,N-dimethylpropan-1-amine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through column chromatography or recrystallization to obtain pure N,N-dimethyl-3-thiophen-3-ylpropanamide.

Scientific Research Applications

N,N-dimethyl-3-thiophen-3-ylpropanamide has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of N,N-dimethyl-3-thiophen-3-ylpropanamide is in the field of organic synthesis, where it has been used as a key building block for the synthesis of various biologically active compounds, such as antifungal and antibacterial agents.

properties

IUPAC Name

N,N-dimethyl-3-thiophen-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-10(2)9(11)4-3-8-5-6-12-7-8/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSXKAFJCNTNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-thiophen-3-ylpropanamide

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